molecular formula C16H14N2O3S B2754625 (Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide CAS No. 1173590-92-5

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide

Cat. No. B2754625
CAS RN: 1173590-92-5
M. Wt: 314.36
InChI Key: GDMYBLJGJBQQHG-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways. This compound has been shown to have a wide range of applications in various fields of research, including cancer biology, immunology, and neuroscience.

Scientific Research Applications

Chromogenic Detection of Cyanide

Researchers have designed heterocyclic compounds for the colorimetric detection of cyanide, exploiting the conversion of molecules into cyanoamines upon cyanide exposure. This transformation results in an intense visible absorption band due to the opening of the benzooxazine ring, forming a 4-nitrophenylazophenolate chromophore. Such mechanisms offer a practical approach for cyanide detection in water without interference from halide anions (Tomasulo et al., 2006).

Catalysis and Conversion Processes

The study of carbon-carbon bond formation reactions over ZSM-5 catalysts, utilizing deuterium labeling, highlights the electrophilic alkylations catalyzed by Bronsted acids. This research provides insights into the methylation of benzene and the conversion of methanol to hydrocarbons, emphasizing the catalyst's role in organic synthesis (Anderson et al., 1980).

Coordination Polymers and Photocatalytic Properties

Copper(I) cyanide coordination polymers demonstrate significant photocatalytic activities for the degradation of methylene blue under UV light, showcasing their potential in environmental remediation. The synthesis process involves environmentally friendly and convenient in situ generation of cyanide ligands from acetonitrile under solvothermal conditions (Cui et al., 2016).

Porous Metal-Organic Frameworks (MOFs)

A porous MOF constructed from Zn4O clusters, known for its high porosity and sorption capabilities, exhibits guest-dependent luminescent properties. The framework's design allows for effective sorption of benzene and toluene, along with a distinct two-step sorption behavior for methanol, illustrating its versatility in gas storage and sensing applications (Hou et al., 2008).

properties

IUPAC Name

[(Z)-[cyano-(4-methylphenyl)methylidene]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-12-3-7-14(8-4-12)16(11-17)18-21-22(19,20)15-9-5-13(2)6-10-15/h3-10H,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMYBLJGJBQQHG-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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